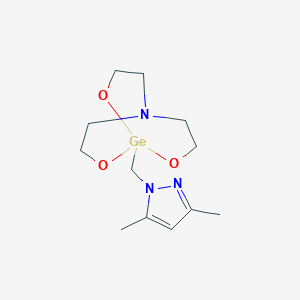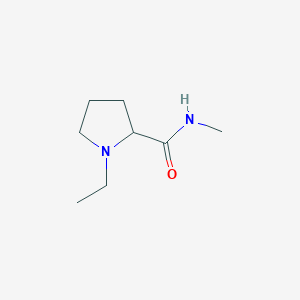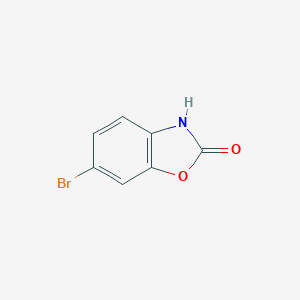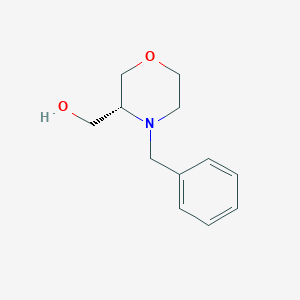
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid (ODQ) is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling.
Mécanisme D'action
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a selective inhibitor of sGC, which is a heterodimeric enzyme composed of an alpha and beta subunit. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that mediates various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid binds to the heme group of sGC, which is required for the catalytic activity of the enzyme. This binding prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels and downstream signaling.
Effets Biochimiques Et Physiologiques
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling. In the cardiovascular system, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to decrease blood pressure, inhibit platelet aggregation, and reduce vascular tone. Inflammation is also modulated by 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid, with studies showing that 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can reduce the production of pro-inflammatory cytokines and chemokines. In neuronal signaling, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a potent and selective inhibitor of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has some limitations, including its potential off-target effects and the need for high concentrations to achieve complete inhibition of sGC.
Orientations Futures
There are several future directions for research involving 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. One area of interest is the role of sGC in cancer progression and drug resistance. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy, highlighting the potential of sGC inhibitors as anticancer agents. Another area of interest is the development of more potent and selective sGC inhibitors that can overcome the limitations of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. Finally, the use of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid in combination with other drugs or therapies to enhance their efficacy and reduce side effects is an area of ongoing research.
Méthodes De Synthèse
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be synthesized via a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 1,2-diaminobenzene, followed by the reaction with diethyl oxalate to form the corresponding oxalyl derivative. The oxalyl derivative is then cyclized with glyoxal in the presence of sodium hydroxide to yield 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. The purity of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. sGC is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating blood pressure, platelet aggregation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been used to study the effects of sGC on cardiovascular function, inflammation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has also been used to investigate the role of sGC in cancer progression and drug resistance.
Propriétés
Numéro CAS |
103029-77-2 |
|---|---|
Nom du produit |
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid |
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-hydroxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14) |
Clé InChI |
GRTLADRAIDGTSK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O |
SMILES canonique |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
Synonymes |
6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





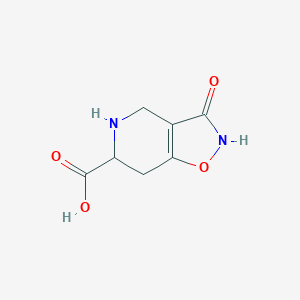
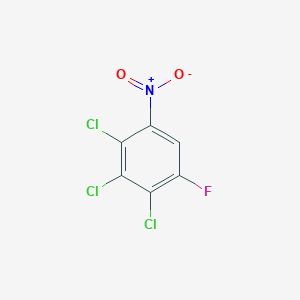
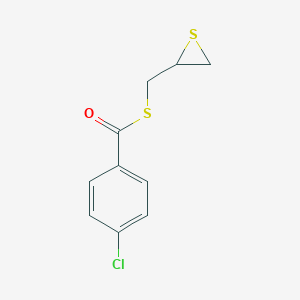
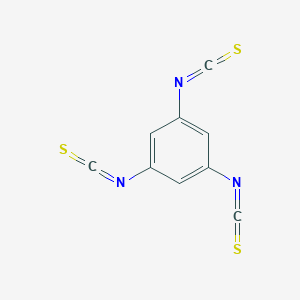
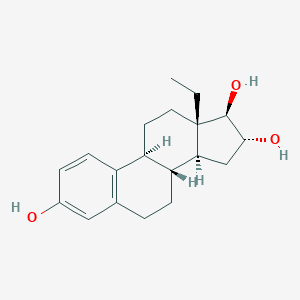
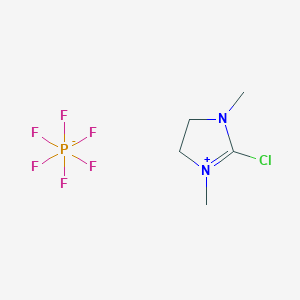
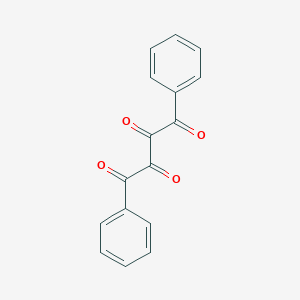
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
